The compound hCA/VEGFR-2-IN-3 is a novel dual inhibitor targeting both carbonic anhydrase and vascular endothelial growth factor receptor-2. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in cancer therapy, specifically in inhibiting tumor angiogenesis and enhancing the efficacy of existing treatments.
hCA/VEGFR-2-IN-3 is derived from a series of designed compounds aimed at inhibiting the activity of vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis. The compound's development is part of ongoing research efforts to discover effective inhibitors that can modulate these pathways for therapeutic benefits .
This compound falls under the category of small molecule inhibitors. Specifically, it is classified as a dual inhibitor due to its ability to inhibit both carbonic anhydrase enzymes (specifically isoforms IX and XII) and vascular endothelial growth factor receptor-2. Its mechanism involves interference with key signaling pathways that are vital for tumor growth and metastasis .
The synthesis of hCA/VEGFR-2-IN-3 involves several steps, typically starting from readily available precursors. The process often includes:
Technical details regarding the specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular formula for hCA/VEGFR-2-IN-3 is C21H17FN6O3S, with a molecular weight of 452.46 g/mol. The structure features a complex arrangement that facilitates binding to both carbonic anhydrase and vascular endothelial growth factor receptor-2.
Crystallographic studies may provide insight into the three-dimensional conformation of the compound, revealing how it interacts with its targets at an atomic level. Such studies typically involve X-ray crystallography or NMR spectroscopy to elucidate structural details .
The mechanism of action for hCA/VEGFR-2-IN-3 involves:
Data from enzyme assays indicate that hCA/VEGFR-2-IN-3 exhibits potent inhibitory effects, making it a promising candidate for further development .
hCA/VEGFR-2-IN-3 is typically stored as a powder at -20°C for long-term stability. It has been shown to remain stable under these conditions for up to three years.
The compound is soluble in common organic solvents but may require specific conditions for optimal solubility in aqueous environments. Its stability profile indicates that it should be used within one month after preparation in solution to avoid degradation .
hCA/VEGFR-2-IN-3 has significant potential applications in:
Additionally, ongoing research may explore its effectiveness in combination therapies, enhancing treatment outcomes for patients with cancer .
CAS No.: 943001-56-7
CAS No.: 17869-27-1
CAS No.: 1990-01-8
CAS No.:
CAS No.:
CAS No.: 873660-46-9